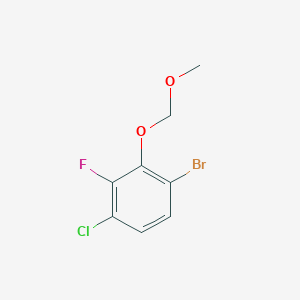1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene
CAS No.:
Cat. No.: VC18659618
Molecular Formula: C8H7BrClFO2
Molecular Weight: 269.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7BrClFO2 |
|---|---|
| Molecular Weight | 269.49 g/mol |
| IUPAC Name | 1-bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene |
| Standard InChI | InChI=1S/C8H7BrClFO2/c1-12-4-13-8-5(9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 |
| Standard InChI Key | ORAUJEYPRWZZSG-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=C(C=CC(=C1F)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula, , reflects the presence of one bromine, one chlorine, one fluorine atom, and two oxygen atoms within a benzene ring framework . The methoxymethoxy group (-OCHOCH) at position 2 introduces steric and electronic effects that influence reactivity. With a molecular weight of 269.49 g/mol , this compound falls within the range of medium-sized aromatic intermediates.
Structural Elucidation
The benzene ring is substituted at positions 1 (bromine), 2 (methoxymethoxy), 3 (fluorine), and 4 (chlorine). This substitution pattern creates a highly polarized electron distribution, which can direct further electrophilic or nucleophilic attacks. Nuclear magnetic resonance (NMR) data for analogous compounds, such as 1-bromo-4-chloro-2-methoxybenzene, reveal characteristic shifts for aromatic protons and methoxy groups . For instance, in 2-bromo-5-chloroanisole, the methoxy proton resonates at approximately 3.87 ppm, while aromatic protons appear between 6.77–7.29 ppm . Similar shifts are expected for the methoxymethoxy group in the target compound, though the additional fluorine substituent may further deshield adjacent protons.
Spectroscopic Properties
While direct spectroscopic data for 1-bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene are unavailable, inferences can be drawn from related structures. For example, the NMR spectrum of 1-bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene (a structural analog) shows distinct signals for the methoxymethoxy group at 3.40–3.50 ppm (OCH) and 4.80–5.00 ppm (OCHO). Fluorine-19 NMR would likely exhibit a singlet near -110 ppm, consistent with meta-fluorine substituents in similar systems .
Synthetic Pathways and Reaction Optimization
Retrosynthetic Analysis
The synthesis of 1-bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene requires sequential halogenation and protection steps. A plausible retrosynthetic approach involves:
-
Introducing the methoxymethoxy group at position 2 via protection of a phenolic hydroxyl group.
-
Sequential halogenation at positions 1 (bromine), 3 (fluorine), and 4 (chlorine).
-
Ensuring regioselectivity through directing groups or controlled reaction conditions.
Protection of Phenolic Hydroxyl Group
A starting material such as 2-fluorophenol could be protected with methoxymethyl chloride (MOM-Cl) in the presence of a base like . For example:
This step achieves the methoxymethoxy group at position 2 while preserving reactivity for subsequent halogenation.
Bromination and Chlorination
Directed ortho-metalation (DoM) strategies can facilitate regioselective bromination. Using a strong base such as LDA (lithium diisopropylamide), the methoxymethoxy group directs metalation to position 1, followed by quenching with a bromine source (e.g., ) . Chlorination at position 4 may employ electrophilic chlorinating agents like or under controlled conditions.
Fluorination
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Predicted solubility in water is low, with a calculated log (octanol-water partition coefficient) of approximately 3.06 , indicating high lipophilicity. This aligns with the compound’s potential use in organic solvents such as dichloromethane or ethyl acetate during synthesis.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Polyhalogenated benzenes are pivotal in constructing active pharmaceutical ingredients (APIs). For example, the bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups into drug candidates . The fluorine atom enhances metabolic stability and bioavailability, making the compound valuable in fluorinated API synthesis.
Agrochemical Development
In agrochemistry, such intermediates contribute to herbicides and pesticides. The methoxymethoxy group can act as a temporary protecting group, allowing selective functionalization of the aromatic ring during multi-step syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume